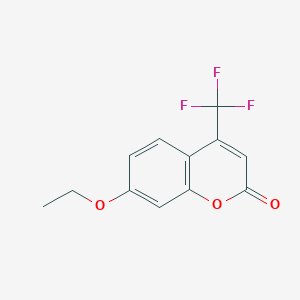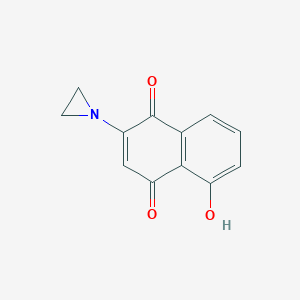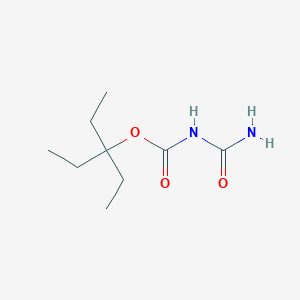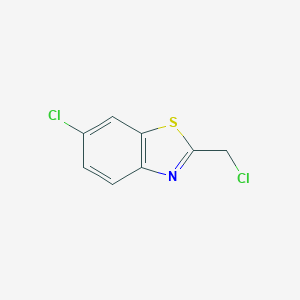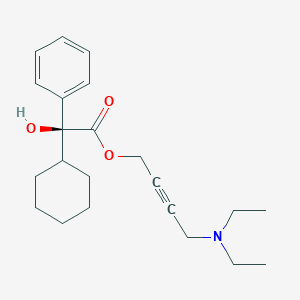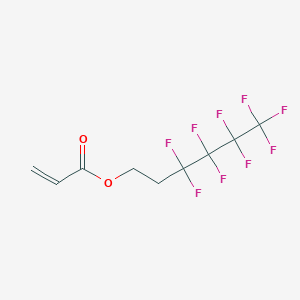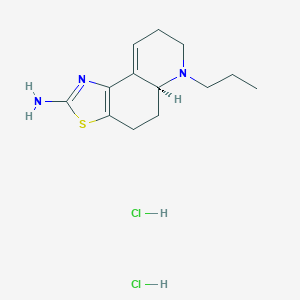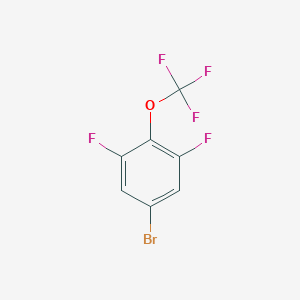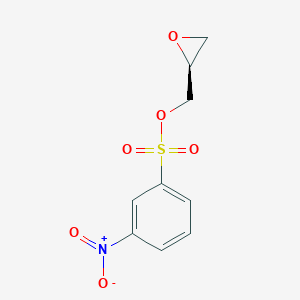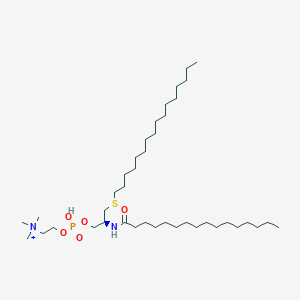
Thioetheramide PC
Overview
Description
Thioetheramide PC is a synthetic, small molecule drug that has recently been developed for the treatment of various diseases, including cancer. It is a novel compound that is derived from the thioetheramide family of compounds. This compound is an amide-like compound that has been shown to be effective in targeting and inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory, anti-viral, and anti-fungal properties. This compound has been studied extensively in preclinical and clinical trials and is currently being investigated for its potential therapeutic applications.
Scientific Research Applications
Treatment of Tuberculosis and Leprosy : Thioamide drugs like ethionamide (ETH) and prothionamide (PTH) form covalent adducts with nicotinamide adenine dinucleotide (NAD) and are tight-binding inhibitors of Mycobacterium tuberculosis and (Wang et al., 2007).
Cancer Treatment : Triethylene thiophosphoramide (Thio-TEPA) is used in the treatment of various types of cancer, including leukemia. It is useful in temporary control of lymphosarcoma and chronic forms of leukemia in children, though it is contraindicated in the therapy of acute leukemias (Olson, 1958); (Smith, Roselló, & Shay, 1955).
Breast Cancer Research : Thioalbamide, a thioamidated peptide, can induce mitochondrial dysfunction, oxidative stress, and apoptotic cell death in breast cancer cell lines, thereby inhibiting cancer stem-like cell propagation (Frattaruolo et al., 2019).
Meningeal Disease Treatment : Intrathecal thio-TEPA (NSC 6396) has shown effectiveness in treating meningeal leukemia, lymphoma, or ependymoma, with several patients achieving complete or partial meningeal remission (Gutin, Weiss, Wiernik, & Walker, 1976).
Drug-Protein Binding Studies : Thio-TEPA has shown about 10% drug-protein binding in serum, with the greatest affinity to albumin and lipoproteins. This research is crucial for understanding its pharmacodynamics and pharmacokinetics (Hagen & Nilsen, 2004).
Intracellular Drug Delivery : ROS-sensitive biodegradable PPADT nanoparticles can be a promising material for intracellular drug delivery of insoluble drugs, such as anti-cancer therapeutics (Kim, Jo, Seah, Kim, & Nam, 2015).
Pharmacokinetics in Ovarian Carcinoma Treatment : Thio-TEPA pharmacokinetics in patients treated for ovarian carcinoma showed no accumulation or alteration during therapy, with no significant difference in pharmacokinetics between intramuscular and intravenous administration (Hagen, Walseth, Walstad, Iversen, & Nilsen, 2004).
Mechanism of Action
Target of Action
Thioetheramide PC primarily targets secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in cellular signaling and is involved in various pathophysiological conditions, ranging from systemic and acute inflammatory conditions to cancer .
Mode of Action
This compound acts as a competitive, reversible inhibitor of sPLA2 . It binds to the catalytic site of sPLA2, inhibiting its function . Interestingly, this compound also binds to the activator site of sPLA2, and this binding is tighter than its binding to the catalytic site . This dual interaction means that at low concentrations, this compound may activate phospholipase activity rather than inhibiting it .
Biochemical Pathways
sPLA2 enzymes hydrolyze the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids . These products can alter cell function and are involved in various biochemical pathways. By inhibiting sPLA2, this compound can potentially affect these pathways and their downstream effects.
Pharmacokinetics
It’s known that this compound is soluble in dmso and dimethyl formamide , which could influence its bioavailability.
Result of Action
The inhibition of sPLA2 by this compound can lead to a decrease in the production of fatty acids and lysophospholipids . These molecules play significant roles in cellular signaling and inflammation. Therefore, the action of this compound can potentially alter cellular functions and inflammatory responses.
Future Directions
In a study, the level of fecal Thioetheramide PC was increased in the postpartum depression (PPD) group and decreased after treatment with 919 syrup. This raises several questions: do elevated levels of this compound represent compensation for elevated central sPLA2 or represent an important link in the initiation of postpartum depression ?
Biochemical Analysis
Biochemical Properties
Thioetheramide PC plays a significant role in biochemical reactions. It interacts with the enzyme secretory phospholipase A2 (sPLA2), acting as a competitive, reversible inhibitor . The IC50 value for this compound is 2 µM at a substrate concentration of 0.5 mM .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its interaction with sPLA2. By inhibiting sPLA2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with sPLA2. It binds to both the catalytic site and the activator site of this enzyme . The binding of this compound to the activator site is tighter than its binding to the catalytic site . This dual interaction means that at low concentrations, this compound may activate phospholipase activity rather than inhibiting it .
properties
IUPAC Name |
2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWVTPUDQTUJU-KDXMTYKHSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O5PS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437378 | |
| Record name | Thioetheramide PC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116457-99-9 | |
| Record name | Thioetheramide PC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thioetheramide PC interact with its target, sPLA2, and what are the downstream effects of this interaction?
A1: this compound acts as a competitive inhibitor of sPLA2, binding to the enzyme's active site and preventing it from binding to its natural substrate, phospholipids. [] This inhibition reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. [] Consequently, this compound exhibits anti-inflammatory effects. [, ] For example, in a rat model of neuropathic pain, this compound encapsulated in phospholipid micelles effectively abolished pain by inhibiting sPLA2 activity in the spinal cord. []
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and available spectroscopic data?
A2: While the provided research articles focus on the biological activity and applications of this compound, they do not provide detailed structural characterization data such as molecular formula, weight, or spectroscopic information. Further research in chemical databases or literature specialized in chemical characterization would be needed to address these specific points.
Q3: How effective is this compound in treating inflammatory conditions like postpartum depression?
A3: Research suggests that this compound, identified as a potential metabolic marker, was found to be elevated in the fecal matter of mice exhibiting postpartum depression-like symptoms. [] While this doesn't directly demonstrate a therapeutic effect, it highlights a potential link between this compound, gut microbial metabolism, and postpartum depression. The study suggests that this compound could be involved in the gut-brain axis communication pathways implicated in this complex condition. []
Q4: Are there any known resistance mechanisms to this compound, and how does it relate to other sPLA2 inhibitors?
A4: The provided research articles do not delve into specific resistance mechanisms to this compound. Further research is needed to understand if prolonged use of this compound could lead to the development of resistance, as seen with some enzyme inhibitors. Comparing and contrasting its structure and mechanism of action with other sPLA2 inhibitors could provide insights into potential cross-resistance.
Q5: What are the known toxicological and safety aspects of this compound?
A5: While this compound shows promise as an anti-inflammatory agent, the provided articles don't present detailed toxicological data. [] Further research is needed to establish its safety profile, including potential adverse effects, long-term toxicity, and therapeutic index.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




